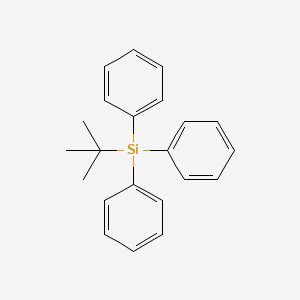

tert-Butyl(triphenyl)silane

説明

Significance of Bulky Organosilanes in Advanced Synthetic Chemistry

Bulky organosilanes, such as tert-butyl(triphenyl)silane, play a pivotal role in modern organic synthesis. numberanalytics.com Their utility stems from the ability of the voluminous silyl (B83357) group to provide steric shielding, influencing the stereochemical outcome of reactions and stabilizing reactive intermediates. The introduction of a bulky organosilyl group can significantly alter the reactivity of a molecule, acting as a protecting group or a leaving group in desilylation reactions. colab.ws This steric control is crucial in asymmetric synthesis, where achieving high levels of enantioselectivity is paramount. For instance, the steric bulk of silyl ethers can direct the stereoselective migration of other groups within a molecule. tudublin.ie Furthermore, the steric and electronic properties of the silane (B1218182) can be fine-tuned to maximize yield and enantioselectivity in metal-catalyzed reductions. acs.org

Mechanistic Implications of Steric Hindrance and Electronic Properties of tert-Butyl and Triphenyl Moieties

The tert-butyl group in tert-butyl(triphenyl)silane is a quintessential bulky alkyl group that exerts significant steric hindrance. This steric bulk is instrumental in controlling the regioselectivity and stereoselectivity of reactions. tudublin.ie For example, the large size of the tert-butyl group can prevent or slow down certain reactions at nearby functional groups, allowing for selective transformations at other, less hindered sites. scielo.br Quantum-chemical calculations have shown that steric hindrance from bulky tert-butyl groups can inhibit degradation mechanisms in certain molecules by blocking reaction pathways. aps.org

The three phenyl groups attached to the silicon atom contribute to the compound's stability and influence its electronic properties. The phenyl groups are electron-withdrawing, which can affect the reactivity of the silicon center and adjacent atoms. The combination of the bulky tert-butyl group and the electronically influential phenyl groups creates a unique chemical environment around the silicon atom, making tert-butyl(triphenyl)silane a highly specific and effective reagent in various chemical transformations.

Evolution of Organosilane Utility in Organic Transformations

The use of organosilanes in organic synthesis has evolved significantly since their initial discovery. numberanalytics.com Initially explored for their unique reactivity, they have become indispensable tools for a wide range of transformations, including reductions, cross-coupling reactions, and as protecting groups. numberanalytics.comacs.org The development of new catalysts has further expanded the scope of organosilane chemistry. numberanalytics.com

Organosilanes are valued for their stability, low toxicity, and relatively low cost. researchgate.net They are particularly useful in reductions, offering enhanced chemoselectivity compared to traditional metal hydrides. acs.orgacs.org In cross-coupling reactions, such as the Hiyama coupling, organosilanes serve as effective nucleophilic partners. researchgate.net The ability to functionalize organosilanes and subsequently use them in these transformations has been a major driver in the synthesis of complex organic molecules, including pharmaceuticals and materials. numberanalytics.comcolab.ws

Research Gaps and Future Trajectories for tert-Butyl(triphenyl)silane Studies

Despite the established utility of tert-butyl(triphenyl)silane, there remain areas for further investigation. A deeper understanding of the precise mechanistic pathways through which the steric and electronic effects of the tert-butyl and triphenyl groups influence reaction outcomes is still needed. While the general principles are understood, detailed kinetic and computational studies could provide more nuanced insights.

Future research is likely to focus on the development of new catalytic systems that can further expand the reaction scope of tert-butyl(triphenyl)silane and other bulky organosilanes. There is also growing interest in the application of organosilanes in sustainable chemistry, leveraging their low toxicity and the potential for recyclable catalytic processes. The unique properties of the tert-butyl(triphenyl)silyl group could also be exploited in the design of new functional materials and in the field of molecular electronics, where the stability of carbocations derived from such groups is a key factor. researchgate.netresearchgate.net

Interactive Data Table: Properties of tert-Butyl(triphenyl)silane

| Property | Value |

| Chemical Formula | C22H24Si |

| Molar Mass | 316.51 g/mol |

| Appearance | White solid |

| Melting Point | 47 °C |

| Boiling Point | 152 °C at 2 mmHg |

| Solubility | Soluble in most organic solvents |

Structure

3D Structure

特性

CAS番号 |

92886-83-4 |

|---|---|

分子式 |

C22H24Si |

分子量 |

316.5 g/mol |

IUPAC名 |

tert-butyl(triphenyl)silane |

InChI |

InChI=1S/C22H24Si/c1-22(2,3)23(19-13-7-4-8-14-19,20-15-9-5-10-16-20)21-17-11-6-12-18-21/h4-18H,1-3H3 |

InChIキー |

FVEDFSKFFPZMKW-UHFFFAOYSA-N |

正規SMILES |

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |

製品の起源 |

United States |

Synthetic Methodologies for Tert Butyl Triphenyl Silane and Analogous Structures

Established Synthetic Routes for tert-Butyl(triphenyl)silane

The primary route to tert-Butyl(triphenyl)silane involves the coupling of a highly reactive organometallic reagent with a suitable halosilane precursor. This approach is fundamental to the formation of silicon-carbon bonds, particularly when introducing bulky alkyl groups.

The most prevalent laboratory method for synthesizing tert-Butyl(triphenyl)silane is the reaction between tert-butyllithium (B1211817) and triphenylchlorosilane. lkouniv.ac.inresearchgate.net In this reaction, the tert-butyllithium acts as a potent nucleophile, with the carbanionic tert-butyl group attacking the electrophilic silicon center of triphenylchlorosilane. This results in the formation of a new silicon-carbon bond and the displacement of the chloride ion as lithium chloride.

The reaction is a nucleophilic substitution at silicon. Organolithium reagents are exceptionally strong bases and nucleophiles, making them highly effective for creating bonds with less reactive electrophiles like sterically hindered chlorosilanes. nih.gov The significant steric bulk around the silicon atom in triphenylchlorosilane and the bulk of the incoming tert-butyl group necessitate the use of such a highly reactive nucleophile to achieve a reasonable reaction rate.

The successful synthesis of tert-Butyl(triphenyl)silane via organolithium coupling is highly dependent on the careful control of reaction parameters to maximize yield and minimize side products. Key variables include the choice of solvent, reaction temperature, and the stoichiometry of the reactants.

Key Optimization Parameters:

| Parameter | Condition | Rationale & Findings |

| Solvent | Aprotic, non-reactive solvents like tetrahydrofuran (B95107) (THF), diethyl ether, or hydrocarbon solvents (e.g., pentane, hexane). researchgate.netwikipedia.org | These solvents are essential as organolithium reagents react vigorously with protic solvents. Ethereal solvents like THF can coordinate to the lithium ion, increasing the nucleophilicity of the carbanion. However, tert-butyllithium can react with ethers, especially THF, which may necessitate the use of hydrocarbon solvents for large-scale or prolonged reactions. wikipedia.org |

| Temperature | Low temperatures, typically -78 °C (dry ice/acetone bath). nih.govacs.org | The high reactivity of tert-butyllithium can lead to side reactions, such as metallation of the solvent or reaction with the phenyl rings. researchgate.net Conducting the reaction at low temperatures helps to control the exotherm and improve selectivity for the desired substitution product. |

| Reagent Addition | Slow, dropwise addition of the tert-butyllithium solution to the stirred solution of triphenylchlorosilane. nih.gov | This method helps to maintain a low concentration of the highly reactive organolithium reagent, preventing localized overheating and reducing the formation of impurities. |

| Atmosphere | Inert atmosphere (e.g., argon or nitrogen). nih.gov | tert-Butyllithium is a pyrophoric substance that ignites spontaneously upon contact with air and reacts violently with moisture. nih.govwikipedia.org Strict air-free techniques are mandatory for safety and to prevent degradation of the reagent. |

Translating the laboratory synthesis of tert-Butyl(triphenyl)silane to an industrial scale presents significant challenges, primarily related to safety, cost, and process control.

Handling of Pyrophoric Reagents : The use of tert-butyllithium on a large scale is hazardous and requires specialized, explosion-proof equipment and extensive safety protocols. nih.govwikipedia.org This is a major barrier to its industrial use.

Alternative Reagents : For industrial applications, there is a strong preference for less hazardous and more cost-effective reagents. Grignard reagents, such as tert-butylmagnesium chloride, are often considered as alternatives to organolithiums. rsc.orgresearchgate.net While less reactive, their coupling with chlorosilanes can often be facilitated by catalysts, such as copper salts (e.g., CuCN), to achieve good yields. acs.org

Process Optimization : On an industrial scale, reaction parameters must be rigorously optimized to maximize throughput and minimize waste. This includes developing efficient methods for heat removal from the exothermic coupling reaction and designing robust purification protocols, such as large-scale distillation or crystallization, to isolate the product with high purity. google.com

Synthesis of Precursors and Related Silanes with Steric Demands

The synthesis of tert-Butyl(triphenyl)silane and its analogs is contingent upon the availability of high-quality precursors, namely the appropriate halosilanes and alkylating agents.

Triphenylchlorosilane : This key precursor is typically synthesized via the reaction of a phenyl Grignard reagent, such as phenylmagnesium bromide or phenylmagnesium chloride, with silicon tetrachloride. The reaction involves the stepwise substitution of the chlorine atoms on the silicon tetrachloride with phenyl groups. By controlling the stoichiometry, triphenylchlorosilane can be produced, although mixtures of phenylchlorosilanes may form. An alternative route involves the reaction of phenylchlorosilane with phenylmagnesium chloride in a solvent mixture like tetrahydrofuran and toluene. google.com

tert-Butyl Halides :

tert-Butyl Chloride : A standard laboratory preparation involves the reaction of tert-butyl alcohol with concentrated hydrochloric acid. orgsyn.org This SN1 reaction proceeds readily at room temperature, where the alcohol's hydroxyl group is protonated by the acid, forming a good leaving group (water). rsc.orgyoutube.com The subsequent loss of water generates a stable tertiary carbocation, which is then rapidly attacked by the chloride ion. rsc.orgyoutube.com

tert-Butyl Bromide : This analog is prepared similarly, by reacting tert-butyl alcohol with hydrogen bromide. prepchem.com

Summary of Precursor Synthesis:

| Precursor | Reactants | Reaction Type | Key Features |

| Triphenylchlorosilane | Phenylmagnesium halide + Silicon tetrachloride | Grignard Reaction | Stepwise substitution; requires control of stoichiometry. lkouniv.ac.ingoogle.com |

| tert-Butyl Chloride | tert-Butyl alcohol + Concentrated HCl | SN1 Substitution | Proceeds via a stable tertiary carbocation; often done at room temperature. orgsyn.orgrsc.orgblogspot.com |

| tert-Butyl Bromide | tert-Butyl alcohol + Hydrogen bromide | SN1 Substitution | Analogous to the chloride synthesis. prepchem.com |

tert-Butyldiphenylchlorosilane (TBDPSCl) is a widely used silylating agent for the protection of alcohol functional groups, valued for its significant steric bulk which imparts high stability to the resulting silyl (B83357) ether. google.comontosight.aithermofisher.com Its synthesis provides a relevant example of creating sterically demanding silanes.

A common method for preparing tert-butyldiphenylchlorosilane involves the reaction of a tert-butyl Grignard reagent, specifically tert-butylmagnesium chloride, with diphenyldichlorosilane. google.com The reaction is typically carried out in a solvent like tetrahydrofuran (THF). In this process, one of the chlorine atoms on diphenyldichlorosilane is substituted by the tert-butyl group from the Grignard reagent. The use of a Grignard reagent is often preferred over tert-butyllithium in larger-scale syntheses due to improved safety and handling characteristics. acs.orggoogle.com

Enantioselective Synthesis of Chiral Silicon-Containing Analogs

The synthesis of enantiopure organosilanes, particularly those with a stereogenic silicon center, is a rapidly advancing field of significant interest due to their potential applications in materials science, medicinal chemistry, and as chiral ligands in asymmetric catalysis. nih.govcaltech.edu While the synthesis of chiral carbon centers is well-established, the creation of their silicon counterparts has presented unique challenges. nih.gov However, recent progress has led to the development of several powerful strategies for the enantioselective synthesis of chiral silicon-containing compounds, including analogs structurally related to tert-butyl(triphenyl)silane. These methods primarily include the desymmetrization of prochiral silanes, kinetic resolution of racemic silanes, and asymmetric hydrosilylation. nih.govthieme-connect.com

A notable strategy is the desymmetrization of prochiral silanes, which has been effectively demonstrated using transition-metal catalysis. nih.gov This approach involves the selective reaction of one of two identical groups on a prochiral silicon atom, thereby creating a chiral center. For instance, rhodium catalysts have been successfully employed in the enantioselective intermolecular hydrosilylation of alkenes with prochiral dihydrosilanes, yielding Si-stereogenic monohydrosilanes with good yields and enantioselectivities. chemrxiv.orgresearchgate.net Similarly, copper-catalyzed desymmetrization of prochiral silanediols has emerged as a method to produce silicon-stereogenic silanols with high stereoselectivity. acs.org

Organocatalysis has also proven to be a valuable tool in the enantioselective synthesis of chiral silanes. nih.gov For example, chiral imidodiphosphorimidate (IDPi) catalysts have been developed for the desymmetrization of symmetrical bis(methallyl)silanes, affording Si-stereogenic silyl ethers in high yields and enantioselectivities. nih.gov Another organocatalytic approach involves the desymmetrization of prochiral silanediols using a chiral imidazole-containing catalyst to yield Si-stereogenic siloxanols. nih.gov

Kinetic resolution of racemic silanes represents another important avenue for accessing enantiopure silicon compounds. nih.gov This strategy can be achieved through various catalytic methods, including non-enzymatic silylation and transition-metal-catalyzed reactions. For instance, a copper(I)-hydride catalyzed dehydrogenative Si-O coupling has been utilized for the kinetic resolution of racemic silanes. nih.gov More recently, a rhodium-catalyzed intramolecular hydrosilylation has been shown to be effective for the kinetic resolution of racemic monohydrosilanes, providing access to both Si-stereogenic dihydrobenzosiloles and monohydrosilanes with high selectivity factors. chemrxiv.org Dynamic kinetic asymmetric transformation (DYKAT) of racemic allyl silanes, enabled by IDPi catalysts, has also been reported as a high-yielding strategy. nih.gov

Asymmetric hydrosilylation of unsaturated compounds is a powerful and atom-economical method for creating chiral organosilanes. acs.org Rhodium complexes, particularly with chiral ferrocene-based phosphine-oxazoline ligands, have demonstrated high efficiency in the enantioselective hydrosilylation of unactivated alkenes, producing Si-stereogenic monohydrosilanes with excellent regioselectivity and enantioselectivity. chemrxiv.orgchemrxiv.org Copper-catalyzed asymmetric hydrosilylation of vinylarenes and vinyl heterocycles has also been developed, providing access to a broad scope of chiral silanes. nih.gov

The following tables summarize key research findings in the enantioselective synthesis of chiral silicon-containing analogs.

Table 1: Enantioselective Desymmetrization of Prochiral Silanes

| Catalyst/Method | Substrate Type | Product Type | Enantiomeric Excess (ee) / Enantiomeric Ratio (er) | Yield | Reference |

| Rhodium-catalysis | Prochiral dihydrosilanes and alkenes | Si-stereogenic monohydrosilanes | up to 84% ee | Good | researchgate.net |

| Copper-catalysis | Prochiral silanediols | Si-stereogenic silanols | Excellent stereoselectivity | Decent | acs.org |

| Imidodiphosphorimidate (IDPi) organocatalysis | Symmetrical bis(methallyl)silanes and phenols | Si-stereogenic silyl ethers | High | High | nih.gov |

| Chiral imidazole (B134444) organocatalysis | Prochiral silanediols and chlorosilanes | Si-stereogenic siloxanols | up to 98:2 er | High | nih.gov |

Table 2: Kinetic Resolution and Dynamic Kinetic Asymmetric Transformation of Racemic Silanes

| Catalyst/Method | Substrate Type | Product Type | Selectivity Factor (s) / Enantiomeric Ratio (er) | Yield | Reference |

| Copper(I)-hydride catalysis | Racemic silanes and alcohols | Enantioenriched silanes | - | - | nih.gov |

| Rhodium-catalysis | Racemic monohydrosilanes | Si-stereogenic dihydrobenzosiloles and monohydrosilanes | up to 152 | - | chemrxiv.org |

| Imidodiphosphorimidate (IDPi) organocatalysis (DYKAT) | Racemic allyl silanes and phenols | Si-stereogenic silyl ethers | 85:15 to 99:1 er | 67-95% | nih.gov |

Table 3: Asymmetric Hydrosilylation for the Synthesis of Chiral Silanes

| Catalyst/Method | Substrate Type | Hydrosilane Type | Product Type | Enantiomeric Excess (ee) / Enantiomeric Ratio (er) | Yield | Reference |

| Rhodium-catalysis with chiral ferrocene-based ligand | Unactivated alkenes | - | Si-stereogenic monohydrosilanes | High | High | chemrxiv.orgchemrxiv.org |

| Copper-catalysis | Vinylarenes and vinyl heterocycles | Diphenylsilane | Chiral silanes | Good to excellent | High | nih.gov |

| Rhodium-catalysis with chiral P-ligand | α-arylenamides | Substituted hydrosilanes | Chiral β-silylated amides | up to 98:2 er (after recrystallization) | Excellent | acs.org |

Reactivity and Mechanistic Pathways of Tert Butyl Triphenyl Silane

Oxidative Reactivity

The silicon-hydrogen bond in tert-butyl(triphenyl)silane is susceptible to oxidation, leading to the formation of valuable silicon-containing products. This reactivity is harnessed in several synthetic methodologies.

Formation of Silanol (B1196071) Derivatives via Selective Oxidation

The selective oxidation of tert-butyl(triphenyl)silane to its corresponding silanol, tert-butyl(triphenyl)silanol, is a fundamental transformation. Various methods have been developed to achieve this conversion with high efficiency and selectivity, often avoiding the formation of disiloxane (B77578) byproducts.

One effective method involves a visible light-mediated, metal-free photooxidation process. In this approach, tert-butyldiphenylsilane, a structurally related compound, can be oxidized to tert-butyldiphenylsilanol (B3059000) in a 52% yield. mdpi.com The reaction proceeds under mild conditions, highlighting the accessibility of the Si-H bond to oxidation.

Catalytic systems have also proven highly effective. For instance, a rhodium-on-carbon-nanotube (RhCNT) catalyst facilitates the aerobic oxidation of various silanes. rsc.org Triphenylsilane (B1312308), a close analog of the title compound, is converted to triphenylsilanol (B1683266) in 95% yield under these conditions at room temperature. rsc.org The oxidation of hindered silanes, such as triisopropylsilane, to its silanol further demonstrates the potency of this catalytic system. rsc.org

Ozonation presents another route to silanols. The reaction of silanes like triphenylsilane with ozone at low temperatures initially forms a silyl (B83357) hydrotrioxide intermediate. smu.edu This intermediate is characterized by a distinctive 1H NMR signal for the OOOH proton at approximately 13.0 ppm. smu.edu Subsequent decomposition of the hydrotrioxide yields the corresponding silanol. smu.edu

The liquid-phase oxidation of silanes with molecular oxygen, typically initiated by a radical initiator, can also produce silicon hydroperoxides, which are precursors to silanols. The oxidation of tert-butyldimethylsilane, for example, yields tert-butyldimethylsilyl hydroperoxide as the major product. researchgate.net

Table 1: Selected Examples of Silane (B1218182) Oxidation to Silanols

| Silane Substrate | Oxidation Method | Product | Yield (%) | Reference |

|---|---|---|---|---|

| tert-Butyldiphenylsilane | Visible Light Photooxidation | tert-Butyldiphenylsilanol | 52 | mdpi.com |

| Triphenylsilane | RhCNT, Air | Triphenylsilanol | 95 | rsc.org |

| Triphenylsilane | Ozonation | Triphenylsilyl hydrotrioxide (intermediate) | - | smu.edu |

| Dimethylphenylsilane (B1631080) | Visible Light Photooxidation | Dimethyl(phenyl)silanol | 57 | mdpi.com |

Oxidation within Catalytic Cycles

The oxidation of the Si-H bond can be a crucial step in catalytic cycles where the silane acts as a terminal reductant or where its oxidized form possesses catalytic activity.

Triarylsilanols, the products of silane oxidation, have been identified as effective catalysts for the direct amidation of carboxylic acids. nih.govacs.org In the proposed catalytic cycle, the silanol activates the carboxylic acid, and is then regenerated. While the article focuses on the silanol as the catalyst, the initial formation of this catalytically active species from the corresponding silane via oxidation is an implicit and essential step.

Furthermore, the oxidation of certain organosilicon compounds can dramatically enhance their catalytic prowess. For example, the oxidation of bis(3,6-di-tert-butyl-catecholato)silane generates a Lewis superacidic radicalic silylium (B1239981) ion. rsc.org This oxidized species is a highly active catalyst for reactions such as Friedel-Crafts dimerization and hydrodeoxygenation. rsc.org This principle of amplifying Lewis acidity through oxidation showcases a sophisticated application of silane reactivity. rsc.org

In a different context, palladium-catalyzed oxidation of C(sp³)–H bonds in primary alkylamines can be influenced by silyl groups. While direct oxidation of tert-butyl amine is challenging, derivatization is key. nih.gov An alternative strategy to form 1,2-amino alcohols involves an iridium-catalyzed intramolecular silylation of a C-H bond, followed by the oxidation of the resulting C-Si bond. nih.gov This two-step process underscores the utility of the Si-H to Si-O transformation in broader synthetic sequences.

Reductive Transformations and Hydrogen-Atom Transfer Processes

Tert-butyl(triphenyl)silane is a valuable reductant, serving as a hydrogen atom donor in various radical-mediated reactions. Its utility is particularly evident in deoxygenation and other reductive transformations where it often functions as a less toxic alternative to organotin reagents like tributyltin hydride. organic-chemistry.orgrsc.org

Application as a Reductant in Organic Substrate Deoxygenations

A significant application of triphenylsilane and its derivatives is the reductive deoxygenation of alcohols. This transformation is typically achieved indirectly by converting the alcohol into a derivative, such as an ester or a xanthate, which is then susceptible to radical-mediated reduction.

The deoxygenation of alcohols via their corresponding carboxylic esters can be efficiently accomplished using triphenylsilane. electronicsandbooks.com The reaction is carried out at elevated temperatures (e.g., 140 °C) in the presence of a radical initiator like di-tert-butyl peroxide (DTBP). electronicsandbooks.commsu.edu Acetate (B1210297) esters generally provide the best results, and the method is effective for derivatives of primary, secondary, and tertiary alcohols. msu.edu For example, cyclododecyl acetate is reduced to cyclododecane (B45066) in 82% yield. electronicsandbooks.com

The Barton-McCombie deoxygenation, which traditionally uses tributyltin hydride to reduce xanthate esters, can also be performed with silanes. The silane-thiol couple can effectively replace trialkylstannane as the reducing agent for the deoxygenation of primary and secondary alcohols via their S-methyl dithiocarbonate (xanthate) esters. psu.edu

Table 2: Deoxygenation of Alcohol Derivatives using Triphenylsilane

| Substrate | Reducing System | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Cyclododecyl acetate | Ph3SiH, DTBP | Cyclododecane | 82 | electronicsandbooks.com |

| 1-Adamantyl acetate | Ph3SiH, DTBP | Adamantane | 87 | electronicsandbooks.com |

| Cholesteryl acetate | Ph3SiH, DTBP | Cholest-5-ene | 85 | electronicsandbooks.com |

Radical-Chain Reactions Mediated by tert-Butyl(triphenyl)silane

The reductive capabilities of tert-butyl(triphenyl)silane are rooted in its participation in radical-chain reactions. The key step is the abstraction of the hydrogen atom from the Si-H bond by a carbon-centered radical, propagating the chain.

The mechanism for the deoxygenation of esters involves the initial generation of a t-butoxyl radical from the peroxide initiator. electronicsandbooks.com This radical can abstract a hydrogen from triphenylsilane to generate a triphenylsilyl radical (Ph3Si•). The silyl radical then adds to the carbonyl group of the ester, leading to a cascade of events that ultimately cleaves the C-O bond and generates an alkyl radical. This alkyl radical then abstracts a hydrogen atom from another molecule of triphenylsilane to yield the final alkane product and regenerate the silyl radical, thus continuing the chain. electronicsandbooks.com

However, the direct abstraction of a hydrogen atom from a silane by a nucleophilic radical can be a slow process due to unfavorable polar effects. rsc.orgthieme-connect.de The rate constants for Si-H abstraction are significantly influenced by the substituents on the silicon atom, with a general trend being tris(trimethylsilyl)silane (B43935) > triethylsilane for a given carbon-centered radical. thieme-connect.de Triphenylsilane can be less reactive in some contexts compared to other silanes. msu.eduthieme-connect.de

Polarity-Reversal Catalysis in Silane-Mediated Reductions

To overcome the slow rate of hydrogen abstraction from silanes by certain radicals, a strategy known as polarity-reversal catalysis is employed. rsc.orgresearchgate.net This approach introduces a thiol co-catalyst (R'SH) which acts as a mediator for the hydrogen atom transfer.

In this catalytic cycle, the nucleophilic adduct radical, which would slowly abstract a hydrogen from the silane, instead rapidly abstracts a hydrogen atom from the more reactive S-H bond of the thiol catalyst. rsc.orgpsu.edu This generates the final product and a thiyl radical (R'S•). The electrophilic thiyl radical then readily abstracts a hydrogen atom from the electron-rich Si-H bond of the silane, regenerating the thiol catalyst and the silyl radical needed for the primary reaction chain. rsc.org This two-step process, involving two polarity-matched, rapid reactions, effectively replaces a single, slow, polarity-mismatched step. researchgate.net

This methodology has been successfully applied to the reductive alkylation of electron-rich alkenes and the hydrosilylation of alkenes using triphenylsilane. rsc.orgpsu.edursc.org The use of homochiral thiols as catalysts can even induce enantioselectivity in these radical-chain hydrosilylation reactions, achieving enantiomeric excesses up to 95%. psu.edursc.org

Substitution Chemistry at the Silicon Center

The silicon atom in tert-butyl(triphenyl)silane is tetrahedral, and its substitution chemistry is a key aspect of its reactivity profile. These reactions typically involve the cleavage of a silicon-substituent bond and the formation of a new bond with an incoming group.

While tert-butyl(triphenyl)silane itself is relatively inert due to the strong Si-C bonds, functional group exchange is readily demonstrated using its precursor, tert-butylchlorodiphenylsilane (B126151). This chloro-derivative serves as a versatile starting point for introducing various functionalities onto the silicon atom, including the final phenyl group to form the target compound.

The synthesis of tert-butyl(triphenyl)silane is achieved by reacting tert-butylchlorodiphenylsilane with phenyllithium (B1222949). d-nb.inforesearchgate.net This reaction exemplifies a nucleophilic substitution at the silicon center, where the chloride ion is displaced by the phenyl anion. Other functional groups can be introduced using similar principles. For instance, treatment of tert-butylchlorodiphenylsilane with methanol (B129727) in the presence of triethylamine (B128534) yields the corresponding methoxy-substituted silane, tBuPh₂SiOMe. d-nb.inforesearchgate.net Similarly, an amino-functionalized silane can be prepared. d-nb.inforesearchgate.net

These transformations highlight the utility of chlorosilanes as precursors for creating a variety of organosilanes through the exchange of the chloro group with carbon, oxygen, or nitrogen-based nucleophiles. The efficiency of these reactions can be seen in their high isolated yields.

Table 1: Functional Group Exchange Reactions Starting from tert-Butylchlorodiphenylsilane

| Starting Material | Reagent(s) | Product | Yield (%) |

|---|---|---|---|

| tert-Butylchlorodiphenylsilane | Phenyllithium | tert-Butyl(triphenyl)silane | 72 |

| tert-Butylchlorodiphenylsilane | Methanol, Triethylamine | tBuPh₂SiOMe | 96 |

| tert-Butylchlorodiphenylsilane | Pyrrolidine, n-Butyllithium | tBuPh₂(NC₄H₈)Si | 79 |

Data sourced from European Journal of Inorganic Chemistry. d-nb.info

The introduction of phenyl groups to a silicon center is a fundamental process in the synthesis of phenyl-substituted silanes. As mentioned, phenyllithium is an effective reagent for this purpose, displacing a leaving group like chloride to form a new Si-C(phenyl) bond. d-nb.inforesearchgate.net

The cleavage of the bulky substituents from tert-butyl(triphenyl)silane is more challenging due to the steric hindrance and the strength of the Si-C bonds. The tert-butyldiphenylsilyl (TBDPS) moiety is widely recognized for its stability and is often used as a protecting group in organic synthesis. d-nb.info Its cleavage, and by extension the cleavage of the even more sterically hindered tert-butyl(triphenyl)silyl group, requires specific and often harsh conditions. For instance, the S-tert-butyl group, a sulfur analogue, can be cleaved by reagents like neat hydrogen fluoride (B91410) or a combination of bromotrimethylsilane (B50905) in trifluoroacetic acid. thieme-connect.de The stability of silyl ethers, a related class of compounds, increases with steric bulk, with tert-butyldiphenylsilyl (tBuPh₂Si) ethers being significantly more stable to acidic hydrolysis than less hindered silyl ethers like trimethylsilyl (B98337) (Me₃Si) ethers. thermofisher.com Cleavage of the highly stable tBuPh₂Si protecting group often requires fluoride ion sources, such as tetra-n-butylammonium fluoride (TBAF). nih.govorganic-chemistry.org The exceptional stability of the tert-butyl group itself means its removal from a silicon center is not a common transformation and would necessitate potent reagents capable of breaking a strong, sterically protected Si-C bond. nih.gov

Hydrosilylation Reactions Involving Bulky Organosilanes

Hydrosilylation involves the addition of a silicon-hydride (Si-H) bond across a multiple bond, typically a carbon-carbon double or triple bond. While tert-butyl(triphenyl)silane does not possess an Si-H bond and thus cannot directly participate as the hydride donor, the study of bulky hydrosilanes like triphenylsilane (Ph₃SiH) provides critical insights into the mechanistic pathways and steric influences relevant to such transformations. The presence of bulky substituents on the silicon atom, such as the phenyl groups in triphenylsilane, significantly impacts the reactivity and selectivity of the hydrosilylation process. acs.orgresearchgate.net

The mechanism of hydrosilylation can proceed through different pathways, including free-radical chains or transition metal catalysis. In thiol-catalyzed radical-chain additions, triphenylsilane has been used to hydrosilylate terminal alkenes. msu.edu The reaction is initiated by a radical source, and the thiol acts as a catalyst to facilitate hydrogen atom transfer from the silane to the intermediate alkyl radical. psu.edu

Transition-metal-catalyzed hydrosilylation is a more common and versatile method. epfl.ch However, the steric bulk of silanes like triphenylsilane can influence the catalytic cycle. For example, in some systems, more sterically hindered silanes lead to lower conversion rates, likely due to the steric hindrance impeding the delivery of the hydride. wwu.edu Conversely, the electronic properties of aryl-substituted silanes can be advantageous. Triphenylsilane has proven to be an efficient silane in certain palladium-catalyzed carbocyclization reactions, showing reactivity similar to less bulky silanes like triethylsilane. msu.edu

Table 2: Comparison of Silanes in Catalytic Hydrosilylation Contexts

| Reaction Type | Silane | Catalyst/Initiator | Observation |

|---|---|---|---|

| Radical-chain addition to alkenes | Triphenylsilane | Thiol, Di-tert-butyl hyponitrite | Effective hydrosilylation, though sometimes requires slow catalyst addition. msu.edu |

| Reduction of α,β-unsaturated carbonyls | Triphenylsilane | Karstedt's catalyst | Selective conversion to triphenylsilyl enol ethers. msu.edu |

| Tandem hydrosilylation-aldol reaction | Triphenylsilane | Rh(acac)(CO)₂ | Lower yield (42%) compared to triethylsilane (81%). msu.edu |

These findings underscore the delicate balance between steric and electronic effects that bulky organosilanes bring to hydrosilylation reactions. The extreme steric congestion of a hypothetical tert-butyl(triphenyl)silane hydride would be expected to further amplify these effects, making it a highly unreactive hydride donor in most standard hydrosilylation protocols.

Transition Metal-Catalyzed Transformations and Organometallic Intermediates

Bulky organosilanes, including triphenylsilane, are important reagents in a variety of transition metal-catalyzed reactions that proceed via organometallic intermediates. These transformations are not limited to hydrosilylation and encompass a range of C-C and C-heteroatom bond-forming reactions.

For instance, triphenylsilane is used in cobalt- and manganese-catalyzed alkene hydrohydrazination with di-tert-butyl azodicarboxylate. rsc.org In this context, the silane acts as a reductant. Rhodium complexes have also been employed in catalytic reactions involving organosilanes. nii.ac.jp The interaction of the silane with the metal center is a crucial step, often involving oxidative addition of the Si-H bond to form a silyl-metal-hydride intermediate.

The formation of silyl-metal complexes is a key mechanistic feature. Zirconium and hafnium complexes with triphenylsilyl ligands, for example, have been synthesized and characterized, providing insight into the structure and reactivity of M-Si bonds. acs.org These organometallic intermediates can then participate in subsequent steps, such as migratory insertion or reductive elimination, to complete a catalytic cycle.

In some cases, the organosilane participates in C-H bond silylation, where a transition metal catalyst facilitates the replacement of a C-H bond with a silyl group. thieme-connect.com Ruthenium catalysts have been shown to be effective for the C2-selective silylation of indoles and other heteroarenes with silanes. thieme-connect.com While these reactions typically use hydrosilanes, they are part of the broader field of transformations involving organosilanes and transition metals. The steric and electronic profile of the silane is critical for the efficiency and selectivity of these catalytic processes.

Advanced Applications of Tert Butyl Triphenyl Silane in Organic Synthesis

Sterically Demanding Protecting Group Strategies

The tert-butyldiphenylsilyl (TBDPS) group is a prominent member of the silyl (B83357) ether family of protecting groups. Its utility stems from the significant steric bulk provided by the two phenyl rings and the tert-butyl group surrounding the silicon atom. This steric hindrance is a key feature that dictates its reactivity and applications. wikipedia.org

The considerable size of the TBDPS group allows for the regioselective protection of sterically accessible functional groups, particularly primary alcohols, in the presence of more hindered secondary or tertiary alcohols. fishersci.ca The introduction of the TBDPS group is typically achieved by reacting an alcohol with tert-butyl(chloro)diphenylsilane (TBDPSCl) in the presence of a mild base like imidazole (B134444) or pyridine. wikipedia.org For more sterically hindered alcohols, the more reactive tert-butyldiphenylsilyl triflate (TBDPSOTf) can be employed. total-synthesis.com This selectivity is a crucial tool in the synthesis of poly-functionalized molecules, such as carbohydrates and complex natural products, where precise differentiation between multiple hydroxyl groups is necessary.

Table 1: Reagents for TBDPS Protection

| Reagent | Base | Solvent | Substrate Scope |

|---|---|---|---|

| tert-Butyl(chloro)diphenylsilane (TBDPSCl) | Imidazole, Pyridine, 2,6-Lutidine | DMF, DCM | Primary and less hindered secondary alcohols |

A protecting group strategy is considered "orthogonal" if one group can be removed from a multifunctional molecule without affecting other protecting groups. The TBDPS group exhibits remarkable stability across a wide range of reaction conditions, making it an excellent orthogonal partner to many other classes of protecting groups. fiveable.me

Its stability towards acidic hydrolysis is significantly greater than that of other common silyl ethers like trimethylsilyl (B98337) (TMS), triethylsilyl (TES), and even the robust tert-butyldimethylsilyl (TBS) group. fishersci.caethz.ch For instance, a TMS ether can be cleaved under conditions that leave a TBDPS ether completely intact. wikipedia.org This differential stability allows for sequential deprotection strategies within a single synthetic route. While stable to acid, TBDPS ethers are readily cleaved by fluoride (B91410) ion sources, such as tetrabutylammonium (B224687) fluoride (TBAF). uwindsor.ca

Table 2: Orthogonal Stability of TBDPS vs. Other Protecting Groups

| Protecting Group | Cleavage Condition | Stability of TBDPS | Orthogonal Partner |

|---|---|---|---|

| TBDPS | TBAF, HF•Py | - | Yes |

| Boc (tert-butoxycarbonyl) | Strong Acid (TFA, HCl) | Stable wikipedia.org | Yes |

| Fmoc (Fluorenylmethyloxycarbonyl) | Base (e.g., Piperidine) | Stable | Yes |

| Benzyl (Bn) Ether | Hydrogenolysis (H₂, Pd/C) | Stable | Yes |

| TBS (tert-butyldimethylsilyl) | Mild Acid (e.g., PPTS), TBAF | More Stable to Acid ethz.ch | Yes (Differential Acid/Fluoride Lability) |

| TES (triethylsilyl) | Acid, TBAF | Much More Stable to Acid ethz.ch | Yes |

The robustness of the TBDPS group makes it an invaluable auxiliary component in the total synthesis of complex natural products. Its ability to withstand a broad spectrum of reagents allows chemists to perform extensive chemical transformations on other parts of a molecule with the assurance that the protected hydroxyl group will remain untouched. For example, the TBDPS group is stable to many oxidizing and reducing agents, organometallic reagents, and the conditions required for Wittig reactions or Grubbs-catalyzed metathesis. This reliability simplifies synthetic planning and execution, making previously inaccessible molecular architectures achievable. The presence of the bulky silyl group can also influence the conformation of a molecule, which can be strategically used to direct the stereochemical outcome of subsequent reactions at nearby centers. researchgate.net

Stabilization of Reactive Intermediates in Catalytic Cycles

While not a direct participant in catalytic cycles in the way that a ligand would be, the TBDPS protecting group plays a crucial indirect role in stabilizing molecules that must pass through reactive states. By protecting a functional group, it prevents that group from participating in undesired side reactions that could be initiated by highly reactive intermediates generated during a catalytic process.

Facilitation of Carbon-Carbon and Carbon-Heteroatom Bond Forming Reactions

The primary function of the TBDPS group in bond-forming reactions is to serve as a reliable shield for hydroxyl and amine functionalities. It does not actively facilitate these reactions in a catalytic manner.

The facilitation of alkylation processes is a role typically filled by silanes containing a Si-H bond, such as triphenylsilane (B1312308), which can participate in reductive alkylation reactions. rsc.orgrsc.org The TBDPS group, derived from a tetra-substituted silane (B1218182), lacks this reactive hydride and therefore cannot act as a direct facilitator.

However, its importance in alkylation processes is manifest in its role as a robust protecting group. The TBDPS group is stable to the strongly basic conditions often required for alkylation reactions, such as those involving organolithium reagents or sodium hydride. This allows for the deprotonation and subsequent alkylation of other sites within a complex molecule without interference from a hydroxyl group protected as a TBDPS ether. In this context, the TBDPS group is an enabling component, ensuring that bond-forming reactions occur at the desired location.

Stereoselective Transformations

The steric hindrance provided by bulky silyl groups is a powerful tool for controlling the stereochemical outcome of reactions. This is particularly evident in reductions and hydrosilylation reactions.

In the realm of diastereoselective reductions, the choice of silane reagent is crucial in determining the facial selectivity of hydride attack on a prochiral carbonyl group. For instance, the acid-catalyzed reduction of alkyl-substituted cyclohexanones demonstrates a clear dependence on the steric bulk of the silane. While less hindered silanes may show little preference, bulkier silanes like di-tert-butylsilane (B1239941) and tri-tert-butylsilane have been shown to favor the formation of the less stable axial alcohol isomer. gelest.comamazonaws.com For example, the reduction of 4-tert-butylcyclohexanone (B146137) with triethylsilane or dimethylphenylsilane (B1631080) yields predominantly the more stable equatorial alcohol (trans product), whereas more sterically demanding silanes can lead to an increased proportion of the axial alcohol (cis product). gelest.comamazonaws.com Given the significant steric profile of tert-butyl(triphenyl)silane, it is expected to exhibit high diastereoselectivity in such reductions.

Asymmetric hydrosilylation, a powerful method for the synthesis of chiral alcohols from prochiral ketones, also benefits from the use of bulky silanes. In these reactions, a chiral catalyst, often a rhodium or iridium complex, facilitates the transfer of a hydride from the silane to the ketone. The enantioselectivity of this process can be influenced by the structure of the silane. Triphenylsilane has been employed in thiol-catalyzed radical-chain hydrosilylations of alkenes, where the use of a homochiral thiol can induce high enantioselectivity. psu.edu The steric and electronic properties of organosilanes like triphenylsilane are tuned to maximize yield and enantioselectivity. acs.orggelest.com

A summary of the diastereoselective reduction of 4-tert-butylcyclohexanone with various silanes is presented below:

| Silane | Catalyst/Conditions | Product Ratio (trans:cis) | Reference |

| Triethylsilane | Acid-catalyzed | Predominantly trans | gelest.comamazonaws.com |

| Dimethylphenylsilane | Acid-catalyzed | Predominantly trans | gelest.comamazonaws.com |

| Di-tert-butylsilane | Acid-catalyzed | Favors cis | gelest.comamazonaws.com |

| Tri-tert-butylsilane | Acid-catalyzed | Favors cis | gelest.comamazonaws.com |

Annulation and Cyclization Reactions

The tert-butyl(triphenyl)silyl group can play a significant role in annulation and cyclization reactions, influencing their feasibility and selectivity. Radical cascade reactions, in particular, have utilized bulky silanes to construct complex ring systems.

For example, a copper-catalyzed radical cascade silylation/cyclization of 1,7-dienes has been developed to synthesize silyl-substituted benzo[b]azepin-2-ones. researchgate.net In a related context, nickel-catalyzed cascade hydrosilylation/cyclization reactions of 1,7-enynes with bulky triphenylsilane have been shown to produce silyl-containing quinolinone derivatives in good to excellent yields under mild conditions. researchgate.net The steric bulk of the silylating agent is a key factor in these transformations.

Furthermore, palladium-catalyzed cyclization/hydrosilylation of functionalized 1,6-dienes provides silylated cyclopentanes with high trans selectivity. acs.org While a range of tertiary hydrosilanes can be used, unhindered trialkylsilanes often give the most consistent results. acs.org However, triphenylsilane has also been successfully employed in these types of reactions. msu.edu The mechanism of these reactions can be dependent on the specific silane used, highlighting the importance of the silyl group's structure. msu.edu

An overview of representative cyclization reactions involving bulky silanes is provided in the table below:

| Reaction Type | Substrates | Silane | Catalyst | Product | Reference |

| Radical Cascade Silylation/Cyclization | 1,7-Dienes | Various | Copper | Silyl-substituted benzo[b]azepin-2-ones | researchgate.net |

| Cascade Hydrosilylation/Cyclization | 1,7-Enynes | Triphenylsilane | Nickel | Silyl-containing quinolinones | researchgate.net |

| Cyclization/Hydrosilylation | 1,6-Dienes | Triphenylsilane | Palladium | Silylated cyclopentanes | acs.orgmsu.edu |

Regioselective and Diastereoselective Control in Organic Transformations

The steric and electronic properties of the tert-butyl(triphenyl)silyl group make it an excellent directing group for achieving regioselectivity and diastereoselectivity in a variety of organic reactions.

In hydrosilylation reactions, the regioselectivity of the addition of the Si-H bond across a double or triple bond is highly dependent on the catalyst and the substituents on the silicon atom. For instance, the platinum-catalyzed hydrosilylation of terminal alkynes with triphenylsilane can be highly regioselective, favoring the α-adduct, especially when a tri-tert-butylphosphine (B79228) ligand is used. thieme-connect.de

The hydroboration-oxidation of vinylsilanes is a classic method for the synthesis of α-hydroxyalkylsilanes. The regioselectivity of the hydroboration step is controlled by the directing effect of the silyl group. While this is a general reaction for many vinylsilanes, the bulky nature of the tert-butyl(triphenyl)silyl group would be expected to strongly favor the placement of the boron atom at the α-position, leading to high regioselectivity in the subsequent oxidation to the alcohol.

The use of bulky silyl groups as protecting groups can also exert diastereoselective control in nucleophilic additions to carbonyl compounds. masterorganicchemistry.comwikipedia.orgorganic-chemistry.org By converting a hydroxyl group to a bulky tert-butyl(triphenyl)silyloxy ether, the steric environment around a nearby reactive center is significantly altered. This can force an incoming nucleophile to attack from a specific face of the molecule, leading to a high degree of diastereoselectivity. This strategy is widely employed in the synthesis of complex natural products where precise control of stereochemistry is paramount. For example, in the synthesis of bistramide A stereoisomers, bulky crotylsilane reagents were used in a [4+2]-annulation reaction to create specific stereocenters. nih.gov

The diastereoselective addition of organometallic reagents to chiral N-tert-butanesulfinimines can be influenced by the nature of the nucleophile and the reaction conditions, and bulky silyl groups on the nucleophile can play a role in the stereochemical outcome. researchgate.net

The table below summarizes examples of regioselective and diastereoselective control imparted by bulky silyl groups:

| Transformation | Substrate | Reagent/Protecting Group | Outcome | Reference |

| Hydrosilylation | Terminal Alkyne | Triphenylsilane/Pt-catalyst | High α-selectivity | thieme-connect.de |

| [4+2]-Annulation | Aldehyde | Bulky crotylsilane | Diastereoselective pyran synthesis | nih.gov |

| Nucleophilic Addition | Carbonyl compound | Bulky silyl ether | Diastereocontrol | nih.gov |

| Addition to Imines | N-tert-butanesulfinimine | Aryltrimethylsilanes | High diastereoselectivity | researchgate.net |

Advanced Characterization Techniques for Structural Elucidation and Reactivity Monitoring

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of organosilicon compounds. researchgate.net The low natural abundance (4.7%) and moderate gyromagnetic ratio of the 29Si isotope present challenges, often requiring specialized techniques to obtain high-quality spectra. researchgate.net

Multidimensional NMR techniques, such as 1H-29Si Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are invaluable for establishing through-bond correlations between protons, carbons, and the silicon atom in tert-butyl(triphenyl)silane. These experiments allow for the unambiguous assignment of signals in the respective spectra.

In the 1H NMR spectrum, the protons of the tert-butyl group typically appear as a singlet, while the protons of the three phenyl groups give rise to complex multiplets in the aromatic region. The 13C NMR spectrum shows distinct resonances for the quaternary and methyl carbons of the tert-butyl group, as well as for the ipso, ortho, meta, and para carbons of the phenyl rings.

The 29Si NMR chemical shift is particularly sensitive to the electronic environment around the silicon atom. For tert-butyl(triphenyl)silane, the 29Si chemical shift provides key information about the nature of the silicon-carbon bonds. Density Functional Theory (DFT) calculations have been employed to understand the origin of 29Si NMR chemical shifts in various organosilanes, revealing that the paramagnetic shielding contributions from Si-C bonding orbitals are major determinants of the observed chemical shift. rsc.org

Table 1: Typical NMR Data for tert-Butyl(triphenyl)silane

| Nucleus | Chemical Shift (ppm) Range | Multiplicity | Assignment |

| 1H | ~1.1 | Singlet | -C(CH3)3 |

| ~7.3-7.6 | Multiplet | Phenyl protons | |

| 13C | ~19 | Singlet | -C(CH3)3 |

| ~27 | Singlet | -C(CH3)3 | |

| ~128-136 | Multiplets | Phenyl carbons | |

| 29Si | Varies with solvent and conditions | - | Si |

Note: Specific chemical shifts can vary depending on the solvent and experimental conditions.

The inherent low sensitivity of 29Si NMR can be overcome by hyperpolarization techniques, such as para-hydrogen induced polarization (PHIP) and Signal Amplification By Reversible Exchange (SABRE). nih.govsemanticscholar.org These methods can enhance the 29Si NMR signal by several orders of magnitude, enabling the study of reaction kinetics and dynamics in real-time. semanticscholar.org For instance, hyperpolarized 29Si NMR has been used to monitor the reaction of silanols, demonstrating its potential for tracking reactions involving silyl (B83357) intermediates. semanticscholar.org While direct studies on tert-butyl(triphenyl)silane using this technique are not extensively reported, the methodology holds promise for investigating its reactions, such as hydrosilylation or cleavage of the Si-C bond.

Solid-state NMR (ssNMR) spectroscopy provides crucial information about the structure and dynamics of organosilicon compounds in the solid state. researchgate.netacs.org Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) are employed to obtain high-resolution spectra of solid samples. acs.org Variable-temperature 13C and 29Si CP/MAS NMR studies can reveal the presence of structural phase transitions and internal molecular reorientational processes. acs.org For sterically hindered organosilicon compounds, ssNMR can elucidate how intramolecular crowding affects molecular dynamics. acs.org In the case of phosphorus-containing organosilicon compounds, specialized techniques like simultaneous 1H and 31P high-power decoupling are necessary to obtain reliable 29Si chemical shift information. nih.gov

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of a molecule.

FTIR spectroscopy is a powerful tool for identifying functional groups and characterizing the bonding in tert-butyl(triphenyl)silane. The spectrum exhibits characteristic absorption bands corresponding to the vibrations of the tert-butyl and phenyl groups, as well as the Si-C bonds.

Table 2: Characteristic FTIR Absorption Bands for tert-Butyl(triphenyl)silane

| Wavenumber (cm-1) | Vibrational Mode |

| ~3070-3050 | C-H stretching (aromatic) |

| ~2960-2870 | C-H stretching (aliphatic, tert-butyl) |

| ~1430 | Si-Phenyl stretching |

| ~1110 | Si-C stretching |

| ~700 | C-H out-of-plane bending (aromatic) |

Note: These are approximate ranges, and specific peak positions can be influenced by the sample's physical state and environment.

Raman spectroscopy complements FTIR by providing information on non-polar bonds and symmetric vibrations. The Raman spectrum of tert-butyl(triphenyl)silane offers a unique fingerprint that can be used for identification and structural analysis. Vibrations involving the silicon atom and the phenyl rings often give rise to strong Raman signals. For example, the Si-Ph stretching vibration is typically observed in the Raman spectrum. researchgate.net Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental data to assign the observed vibrational modes accurately. jkps.or.kr

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern upon ionization.

High-resolution mass spectrometry (HRMS) provides the exact mass of the parent ion and its fragments with high precision, which allows for the determination of the elemental composition of the ions. For tert-Butyl(triphenyl)silane (C₂₂H₂₄Si), the expected monoisotopic mass is 316.1642 g/mol . HRMS analysis, often using soft ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), can confirm this precise mass, distinguishing it from other compounds with the same nominal mass.

In a typical Electron Impact (EI) or ESI-MS/MS experiment, the fragmentation of tert-Butyl(triphenyl)silane is expected to proceed through characteristic losses of its bulky substituents. The primary fragmentation pathways would likely involve the loss of the tert-butyl group or a phenyl group from the molecular ion [M]⁺˙ or the protonated molecule [M+H]⁺.

A plausible fragmentation pattern for tert-Butyl(triphenyl)silane would involve:

Loss of a tert-butyl radical (•C(CH₃)₃): This would lead to the formation of the triphenylsilyl cation [Ph₃Si]⁺ at m/z 259. This fragment is often a stable and prominent peak in the mass spectra of triphenylsilyl compounds. nih.gov

Loss of a phenyl radical (•C₆H₅): This would result in the [M - C₆H₅]⁺ ion.

Further fragmentation: The [Ph₃Si]⁺ ion can further fragment, leading to ions such as [PhSi]⁺ at m/z 105. nih.gov

For the closely related compound, tert-butyldiphenyl(pyrrolidino)silane (tBuPh₂Si(NC₄H₈)), HRMS (EI+) analysis showed a calculated m/z for the molecular ion [M]⁺ of 310.1986 and a found value of 310.1987, demonstrating the high accuracy of this technique. d-nb.info Similarly, for tert-butyl(triphenyl)silane, HRMS would provide a highly accurate mass measurement, confirming its elemental formula.

Table 1: Illustrative HRMS Fragmentation Data for a Related Silane (B1218182)

| Ion | Calculated m/z | Found m/z | Relative Intensity (%) |

| [M]⁺ of tert-butyldiphenyl(phenyl)silane | 316.16418 | 316.16488 | - |

| [M]⁺ of tert-butyldiphenyl(methoxy)silane | - | - | - |

| [M]⁺ of tert-butyldiphenyl(pyrrolidino)silane | 310.1986 | 310.1987 | - |

Data for illustrative purposes from related compounds to demonstrate the principle of HRMS. d-nb.info

X-ray Diffraction Analysis

X-ray diffraction on single crystals is the most powerful method for the unambiguous determination of the three-dimensional structure of a molecule in the solid state. uhu-ciqso.es It provides precise information on bond lengths, bond angles, and the packing of molecules in the crystal lattice. uhu-ciqso.es

To perform single-crystal X-ray diffraction, a suitable single crystal of tert-Butyl(triphenyl)silane must be grown. uhu-ciqso.es This crystal is then mounted on a diffractometer and irradiated with monochromatic X-rays. rsc.org The diffraction pattern produced is recorded and analyzed to solve the crystal structure.

While the specific crystal structure of tert-Butyl(triphenyl)silane is not publicly available, the analysis of the closely related compound, tert-Butoxytriphenylsilane (Ph₃SiO-t-Bu), provides significant insight into the expected structural features. nih.gov The crystal structure of tert-Butoxytriphenylsilane revealed a distorted tetrahedral geometry around the central silicon atom. nih.gov The bulky tert-butoxy (B1229062) and triphenyl groups lead to steric hindrance, which is reflected in the bond angles. nih.gov

Table 2: Crystallographic Data for the Related Compound tert-Butoxytriphenylsilane

| Parameter | Value |

| Chemical Formula | C₂₂H₂₄OSi |

| Molecular Weight | 332.5 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.8054 (12) |

| b (Å) | 20.201 (7) |

| c (Å) | 10.231 (2) |

| β (°) | 111.311 (18) |

| Volume (ų) | 1888.0 (8) |

| Z | 4 |

| Temperature (K) | 173 |

Data obtained from the single-crystal X-ray diffraction of tert-Butoxytriphenylsilane. nih.gov

For tert-Butyl(triphenyl)silane, we would expect a similar tetrahedral arrangement around the silicon atom, with the Si-C bonds to the phenyl groups and the tert-butyl group. The steric repulsion between the three phenyl groups and the bulky tert-butyl group would likely lead to a significant distortion from the ideal tetrahedral angle of 109.5°. The crystal packing would be dominated by van der Waals interactions between the hydrocarbon portions of the molecules.

Thermal Analysis Techniques for Stability Assessment

Thermal analysis techniques are crucial for determining the stability of a compound upon heating, identifying phase transitions, and understanding its decomposition behavior.

Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. taylorandfrancis.com This technique is used to determine the decomposition temperature and to quantify the mass loss associated with different decomposition steps.

For tert-Butyl(triphenyl)silane, a TGA thermogram would be expected to show a stable baseline up to the onset of decomposition. The decomposition would likely occur in a single or multiple steps, corresponding to the loss of the tert-butyl and phenyl groups. A study on the thermal decomposition of triphenylsilane (B1312308) showed an activation energy of 70.1 kcal/mole for its pyrolysis. dtic.mil While this value is for a related compound, it suggests that the Si-phenyl bond requires significant energy to break. The Si-tert-butyl bond is also thermally robust.

In a study of a zinc(II) triazenide, TGA showed a one-step volatilization between 125 and 175 °C, with an onset temperature of approximately 125 °C. rsc.org For tert-Butyl(triphenyl)silane, a similar analysis would provide its specific decomposition range and any potential for sublimation.

Table 3: Illustrative TGA Data for a Related Organometallic Precursor

| Parameter | Value |

| Compound | Bis(1,3-di-tert-butyltriazenide)zinc(II) |

| Onset of Volatilization (°C) | ~125 |

| Volatilization Range (°C) | 125 - 175 |

| Residual Mass (%) | ~5 |

Data for illustrative purposes from a volatile organometallic compound. rsc.org

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. specialchem.com It is used to detect thermal transitions such as melting, crystallization, and glass transitions. specialchem.comnih.gov

A DSC thermogram of tert-Butyl(triphenyl)silane would reveal its melting point (Tₘ) as a sharp endothermic peak. If the compound has an amorphous phase, a glass transition (T₉) might be observed as a step-like change in the baseline. tainstruments.com The enthalpy of fusion (ΔHₘ) can be calculated from the area of the melting peak, providing information about the crystallinity of the sample.

For example, DSC analysis of polymers containing tert-butyl groups has been used to identify their glass transition temperatures, which were observed as distinct shoulders in the thermogram in the range of 82-105 °C. researchgate.net While tert-Butyl(triphenyl)silane is a small molecule and likely crystalline, DSC is the definitive technique to determine its melting point and any other phase transitions it may undergo upon heating.

Chromatographic Methods for Purity and Mixture Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of organosilicon compounds, including tert-Butyl(triphenyl)silane. Its versatility allows for the separation, identification, and quantification of the target compound and its potential impurities.

High-Performance Liquid Chromatography (HPLC)

The separation of tert-Butyl(triphenyl)silane and related substances by HPLC is typically achieved using reversed-phase chromatography. waters.com In this mode, a non-polar stationary phase is paired with a polar mobile phase. waters.com The choice of stationary and mobile phases is critical for achieving optimal separation and is dictated by the polarity of the analytes.

Stationary Phases:

The most common stationary phases for the analysis of silyl compounds are based on silica (B1680970) particles that have been chemically modified. waters.comgoogle.com For non-polar compounds like tert-Butyl(triphenyl)silane, stationary phases with non-polar functional groups are employed. waters.com

C18 (ODS): Octadecylsilyl (ODS) bonded silica, commonly known as C18, is the most widely used stationary phase in reversed-phase HPLC due to its high hydrophobicity and broad applicability. waters.com It effectively retains non-polar analytes like tert-Butyl(triphenyl)silane.

C8: Octylsilyl bonded silica (C8) is less hydrophobic than C18 and can be used when shorter retention times are desired.

Phenyl: Phenyl-based stationary phases offer alternative selectivity due to π-π interactions with the phenyl groups of the analyte. google.com This can be particularly advantageous for separating aromatic compounds like triphenylsilane derivatives. google.com A study on triphenyl-modified stationary phases demonstrated their utility in separating a range of compounds. researchgate.net

Mobile Phases:

The mobile phase in reversed-phase HPLC typically consists of a mixture of water and a miscible organic solvent. waters.com The composition of the mobile phase is adjusted to control the retention and elution of the analytes.

Organic Modifiers: Acetonitrile and methanol (B129727) are the most common organic solvents used in reversed-phase HPLC. waters.com The proportion of the organic solvent in the mobile phase determines its elution strength; a higher concentration of organic solvent leads to faster elution of non-polar compounds.

Buffers: For ionizable compounds, buffers are added to the mobile phase to control the pH and ensure reproducible retention times. However, for neutral compounds like tert-Butyl(triphenyl)silane, buffering is generally not necessary. nacalai.com

Detection:

Due to the absence of a strong chromophore in its basic structure, direct UV detection of tert-Butyl(triphenyl)silane can be challenging at standard wavelengths unless the phenyl groups provide sufficient response. rsc.org

UV Detection: Detection is often performed at low UV wavelengths (e.g., below 230 nm) where the phenyl groups exhibit some absorbance. wiley-vch.decore.ac.uk For instance, in the analysis of related compounds, detection at 254 nm has been reported. wiley-vch.de

Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (HPLC-MS) provides a highly sensitive and specific detection method. core.ac.uk MS detection allows for the unequivocal identification of the compound based on its mass-to-charge ratio. core.ac.uk

Purity and Mixture Analysis:

HPLC is an invaluable tool for assessing the purity of tert-Butyl(triphenyl)silane and analyzing its mixtures. By developing a suitable HPLC method, it is possible to separate the main compound from its starting materials, by-products, and degradation products. For example, a method could be developed to separate tert-Butyl(triphenyl)silane from triphenylsilane or other silyl ethers. The peak area of the main compound relative to the total peak area of all components in the chromatogram provides a quantitative measure of its purity.

The following table provides an example of typical HPLC conditions that could be adapted for the analysis of tert-Butyl(triphenyl)silane.

Table 1: Illustrative HPLC Parameters for the Analysis of Silyl Compounds

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) core.ac.uk |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |

| Flow Rate | 1.0 mL/min wiley-vch.decore.ac.uk |

| Detection | UV at 220 nm or Mass Spectrometry (MS) rsc.org |

| Injection Volume | 10-20 µL |

| Column Temperature | Ambient or controlled (e.g., 30-40 °C) |

This table is for illustrative purposes. Method development and optimization are necessary for specific applications.

In chiral separations of related silyl compounds, specialized chiral stationary phases like Chiralcel® OD have been used with mobile phases consisting of hexane (B92381) and isopropanol. wiley-vch.de While tert-Butyl(triphenyl)silane itself is not chiral, this highlights the adaptability of HPLC for analyzing a wide range of organosilicon compounds.

Computational and Theoretical Investigations of Tert Butyl Triphenyl Silane

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and energetic properties of organosilanes. epfl.chiaea.org These calculations allow for the determination of fundamental parameters such as the energies and distributions of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and electronic excitability. For complex silanes, geometry optimization is typically performed at a specific level of theory, such as B3LYP/6-31G*, to find the lowest energy conformation before calculating electronic properties. arxiv.org

| Compound | Methodology | Calculated Property | Value | Reference |

|---|---|---|---|---|

| Triphenylsilane (B1312308) | DFT | Si-H Bond Dissociation Energy (BDE) | 89.5 kcal/mol | polito.it |

| (4-(tert-Butyl)phenethyl)diphenylsilane | DFT | HOMO Energy | -5.53 eV | arxiv.org |

| (4-(tert-Butyl)phenethyl)diphenylsilane | DFT | LUMO Energy | -2.62 eV | arxiv.org |

| (4-(tert-Butyl)phenethyl)diphenylsilane | DFT | Energy Gap (Eg) | 2.91 eV | arxiv.org |

Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling is a cornerstone for deciphering complex reaction mechanisms involving organosilanes. By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and determine activation energies, providing a detailed, step-by-step view of the chemical transformation. smu.edu

One example is the photoinduced hydrosilylation reaction, where a Si-H bond adds across a double bond. DFT calculations have been employed to study the reaction between various silanes, including triphenylsilane, and an olefin in the presence of a photoinitiator like benzophenone (B1666685). polito.itresearchgate.net The mechanism involves the abstraction of the hydrogen atom from the silane (B1218182) by the excited triplet state of benzophenone to form a silyl (B83357) radical. polito.itresearchgate.net Computational studies calculate the Gibbs free energy for this hydrogen abstraction step and the subsequent addition of the silyl radical to the olefin, confirming the favorability of the radical pathway. polito.itresearchgate.net These models show that while triphenylsilane is reactive, its steric hindrance can be a limiting factor compared to less bulky silanes. polito.itresearchgate.net

Another mechanism studied computationally is the ozonation of silanes. Theoretical investigations on the reaction of ozone with triphenylsilane show that the process occurs via a concerted 1,3-dipolar insertion of ozone into the Si-H bond. smu.edu Depending on the substituents and solvent, calculations can reveal nuances of the transition state, such as whether the hydrogen transfer is synchronous with Si-O bond formation. smu.edu

| Reaction Step | System | Methodology | Calculated Energetic Barrier (ΔG‡) | Reference |

|---|---|---|---|---|

| H-abstraction from Silane by ³BP* | Triphenylsilane + Benzophenone (BP) | DFT | -16.7 kcal/mol (ΔG_reaction) | polito.it |

| Ozone Insertion into Si-H Bond | Silane (H₄Si) + Ozone | DFT (IRC Calculation) | 10.7 kcal/mol (ΔH_act) | smu.edu |

| Oxidative Addition of Alcohol | Nickel Catalyst + Phenylboronic Acid | DFT | 21.7 kcal/mol | unige.ch |

Prediction of Spectroscopic Properties through Theoretical Approaches

Theoretical methods are frequently used to predict spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts, which can be compared with experimental data to confirm molecular structures. researchgate.net For silicon-containing compounds, the prediction of ²⁹Si NMR chemical shifts is particularly valuable. wikipedia.org

The calculation of NMR shielding tensors is typically performed using methods like the Gauge-Independent Atomic Orbital (GIAO) or Individual Gauge for Localized Orbitals (IGLO) methods, often within a DFT framework. researchgate.netwikipedia.org The accuracy of these predictions is highly dependent on the chosen functional and basis set, as well as the quality of the computationally optimized molecular geometry. researchgate.net Studies on a series of triphenylsilane derivatives (Ph₃SiR) have shown good agreement between ²⁹Si chemical shifts calculated with the DFT-IGLO method and experimental values obtained from solid-state NMR. wikipedia.org Discrepancies can arise for systems with strong intermolecular interactions, like hydrogen bonding, which are challenging to model perfectly in the gas phase or with continuum solvent models. wikipedia.org

| Compound (Ph₃Si-R) | Calculated δ(²⁹Si) / ppm | Experimental δ(²⁹Si) / ppm | Reference |

|---|---|---|---|

| R = Ph | -22.1 | -17.5 | wikipedia.org |

| R = Me | -14.8 | -12.0 | wikipedia.org |

| R = F | -46.0 | -49.8 | wikipedia.org |

| R = OH | -19.1 | -12.6 | wikipedia.org |

| R = OMe | -17.8 | -12.9 | wikipedia.org |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a computational microscope to view the dynamic behavior of molecules over time. mdpi.com By solving Newton's equations of motion for a system of atoms, MD simulations can model conformational changes, molecular flexibility, and interactions with surrounding molecules. mdpi.com This requires a force field, which is a set of parameters that defines the potential energy of the system as a function of atomic coordinates. mdpi.com

For a sterically hindered yet conformationally flexible molecule like tert-butyl(triphenyl)silane, MD simulations can explore the rotational freedom of the phenyl and tert-butyl groups. These simulations can identify the most stable (lowest energy) conformations and the energy barriers between them. The bulky nature of the substituents significantly restricts the rotational motions of the backbone, a phenomenon that has been analyzed in simulations of related polysiloxanes. The analysis of radial distribution functions (RDFs) from MD simulations can reveal the nature of intermolecular interactions by showing the probability of finding other atoms at a certain distance from a reference atom. mdpi.com

| Force Field | Typical Application | Key Interaction Terms Modeled |

|---|---|---|

| CVFF (Consistent Valence Force Field) | Polymers, organic systems, and interfaces | Bond stretching, angle bending, torsions, out-of-plane bending, non-bonded (van der Waals, electrostatic) |

| AMBER (Assisted Model Building with Energy Refinement) | Biomolecules (proteins, nucleic acids) | Bond stretching, angle bending, torsions, non-bonded (Lennard-Jones, Coulomb) |

| CHARMM (Chemistry at HARvard Macromolecular Mechanics) | Biomolecules, organic liquids, solids | Bond stretching, angle bending, torsions, improper torsions, Urey-Bradley, non-bonded (Lennard-Jones, Coulomb) |

| UFF (Universal Force Field) | Broad range of elements, including organometallics | Bond stretching, angle bending, torsions, inversions, non-bonded (Lennard-Jones) |

Crystal Engineering and Packing Analysis (e.g., Hirshfeld Surface Analysis)

Understanding how molecules pack in the solid state is crucial for crystal engineering and predicting material properties. Single-crystal X-ray diffraction provides the precise atomic coordinates, while computational tools like Hirshfeld surface analysis offer a detailed picture of the intermolecular interactions that govern the crystal packing. nih.govresearchgate.net

The crystal structure of tert-butyltriphenylsilane has been elucidated by single-crystal X-ray diffraction. To analyze the packing forces, Hirshfeld surface analysis is performed. This method maps the electron distribution of a molecule within the crystal to visualize and quantify intermolecular contacts. The surface is colored based on properties like dnorm (which highlights contacts shorter than van der Waals radii) and the electrostatic potential. nih.govresearchgate.net

| Intermolecular Contact Type | Contribution to Hirshfeld Surface (%) | Reference |

|---|---|---|

| H···H | 63.6 | |

| C···H / H···C | 35.5 | |

| C···C | 0.8 |

Percentage contributions of intermolecular contacts to the Hirshfeld surface of tert-butyltriphenylsilane.

Applications in Materials Science and Advanced Functional Materials

Integration into Polymer Architectures and Organosilane Polymer Chemistry

The incorporation of silane (B1218182) compounds into polymer backbones or as pendant groups can significantly alter the properties of the resulting materials.

The introduction of bulky silyl (B83357) groups, such as the triphenylsilyl moiety, into a polymer matrix is known to affect its thermal and morphological characteristics. Generally, the incorporation of such large, rigid groups can increase the glass transition temperature (Tg) of the polymer due to restricted chain mobility. The bulky nature of these groups can also disrupt polymer chain packing, leading to a more amorphous morphology.

Table 1: General Effects of Bulky Silyl Groups on Polymer Properties

| Property | General Effect of Bulky Silyl Group Incorporation |

| Glass Transition Temperature (Tg) | Increase |

| Thermal Stability | Potential Increase |

| Morphology | Increased Amorphous Character |

| Solubility | Often Improved in Organic Solvents |

| Free Volume | Increase |

Note: This table represents general trends observed for polymers containing bulky silyl groups and is not based on specific data for tert-Butyl(triphenyl)silane.

Surface Modification and Coating Technologies

Organosilanes are widely used to modify the surfaces of various substrates, enhancing properties like adhesion, corrosion resistance, and hydrophobicity.